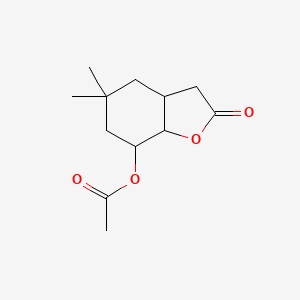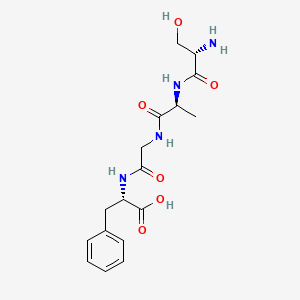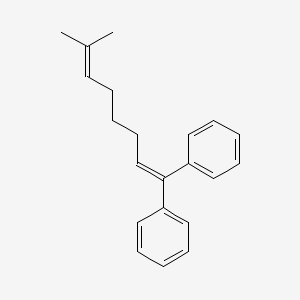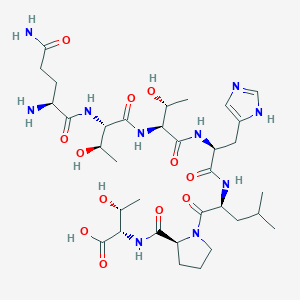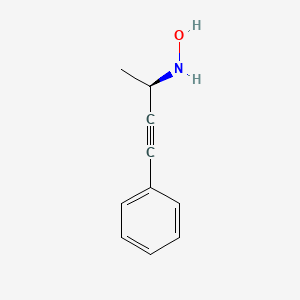
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine is an organic compound with a unique structure that includes a hydroxylamine group attached to a phenyl-substituted butynyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetylene and hydroxylamine.
Reaction Conditions: The key step involves the addition of hydroxylamine to the alkyne group of phenylacetylene under controlled conditions. This reaction is often catalyzed by transition metals such as copper or palladium.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amines.
Applications De Recherche Scientifique
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydroxylamine derivatives are known to be effective.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-N-Hydroxy-4-phenylbut-3-yn-2-amine: shares structural similarities with other hydroxylamine derivatives such as hydroxylamine hydrochloride and phenylhydroxylamine.
Phenylacetylene: and its derivatives are also structurally related due to the presence of the phenyl and alkyne groups.
Uniqueness
- The unique combination of the hydroxylamine group with the phenyl-substituted butynyl chain gives this compound distinct chemical and biological properties.
- Its ability to undergo a variety of chemical reactions and its potential applications in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
497155-90-5 |
|---|---|
Formule moléculaire |
C10H11NO |
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
N-[(2R)-4-phenylbut-3-yn-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H11NO/c1-9(11-12)7-8-10-5-3-2-4-6-10/h2-6,9,11-12H,1H3/t9-/m1/s1 |
Clé InChI |
AYOGHTMFDYWRTF-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C#CC1=CC=CC=C1)NO |
SMILES canonique |
CC(C#CC1=CC=CC=C1)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Bis{[11-(decylamino)-11-oxoundecyl]oxy}benzoic acid](/img/structure/B14238261.png)
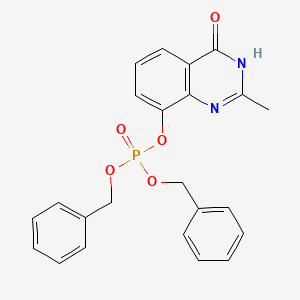
![Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-](/img/structure/B14238270.png)
![N,N,N-Trimethylbicyclo[3.2.1]octan-3-aminium](/img/structure/B14238282.png)
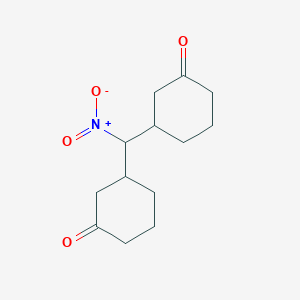
![6-[(E)-Benzylideneamino]-4,7-dimethyl-2H-1-benzopyran-2-one](/img/structure/B14238294.png)
![6-Chloro-3-(4-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14238296.png)

![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14238305.png)
